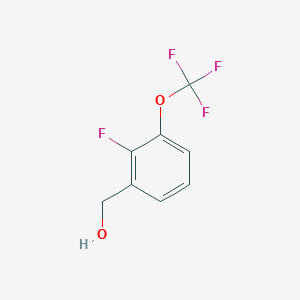

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol

Descripción general

Descripción

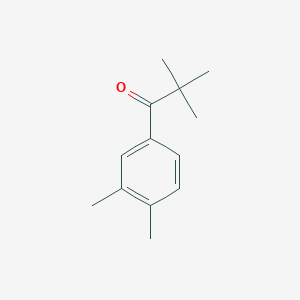

“2-Fluoro-3-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the molecular formula C8H6F4O2 . It has a molecular weight of 210.13 and is typically in liquid form .

Synthesis Analysis

The synthesis of such compounds often involves nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3,13H,4H2 . This indicates the specific arrangement of atoms in the molecule and the bonds between them.Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 200.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .Aplicaciones Científicas De Investigación

Domino Reactions and Synthesis of Fluorinated Compounds

The single fluorine atom of certain furans and thiophenes, which can be structurally related to 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol, demonstrates the capacity for nucleophilic substitution and subsequent rearrangements under mild conditions. These rearrangements have been utilized in domino reactions, highlighting the chemical's utility in synthesizing complex fluorinated molecules with potential applications in drug design and development (Burger et al., 2001).

Metal-Free Synthesis of Fluorinated Heterocycles

A mild strategy for the intramolecular cyclization of benzylic alcohols and amines to afford fluorinated heterocycles has been developed, utilizing 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol as a precursor. This method emphasizes the role of electrophilic fluorination in creating structurally diverse molecules for pharmaceutical research (Parmar & Rueping, 2014).

Copper-Catalyzed Synthesis of Fluoro Ethers

The reaction between fluoro alcohols, like 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol, and aryl halides in the presence of copper iodide allows for the facile synthesis of fluoro ethers. This process has implications for enhancing the lipophilicity and metabolic stability of pharmaceutical compounds, demonstrating the importance of such fluoro alcohols in drug synthesis (Vuluga et al., 2009).

Rearrangements and Synthesis of Amino Acids

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol derivatives have been shown to undergo rearrangements leading to the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits. This highlights the compound's utility in synthesizing novel amino acids for biochemical research and drug development (Burger et al., 2006).

Benzylation of Alcohols

The utility of 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol extends to the benzylation of alcohols, where it has been used to convert alcohols into benzyl ethers with good to excellent yield. This process is significant for the synthesis of protected intermediates in pharmaceutical chemistry (Poon & Dudley, 2006).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and ensuring good ventilation .

Direcciones Futuras

Propiedades

IUPAC Name |

[2-fluoro-3-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSCFKSYRYUXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574881 | |

| Record name | [2-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol | |

CAS RN |

86256-43-1 | |

| Record name | [2-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)

![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)

![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)